5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

Catalog No.
S14244070
CAS No.
M.F
C14H15NO6
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-car...

Product Name

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid

IUPAC Name

5-methyl-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C14H15NO6/c1-7-11(14(16)17)12(15-21-7)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17)

InChI Key

ZDWCZJURXHVMGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is an organic compound that belongs to the isoxazole class of heterocyclic compounds. Its structure features a five-membered ring containing both nitrogen and oxygen atoms, which is characteristic of isoxazoles. The compound is notable for its trimethoxyphenyl substituent, which enhances its potential biological activity and solubility in organic solvents. The molecular formula of this compound is C14H15N1O5C_{14}H_{15}N_{1}O_{5}, and it has a molecular weight of approximately 273.28 g/mol.

The reactivity of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid can be attributed to its functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification and amidation.
  • Isoxazole Ring: The nitrogen atom in the isoxazole ring can participate in electrophilic aromatic substitution reactions and nucleophilic attacks, making it a versatile intermediate in organic synthesis.

Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including:

  • Antitumor Activity: Isoxazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast carcinoma cells .
  • Antioxidant Properties: Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress by scavenging free radicals .
  • Antibacterial Effects: Isoxazoles have been reported to demonstrate antibacterial properties, making them potential candidates for drug development against bacterial infections.

The synthesis of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves several steps:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones with hydroxylamine derivatives.
  • Substitution Reactions: The introduction of the trimethoxyphenyl group may occur via nucleophilic substitution on an activated aromatic precursor.
  • Carboxylation: The carboxylic acid functionality can be introduced through carboxylation reactions using carbon dioxide or carbonyl compounds under specific conditions.

5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural Chemistry: Its properties could be explored for use in developing agrochemicals that combat plant diseases.
  • Material Science: The compound may be utilized in the synthesis of polymeric materials with specific functional properties.

Interaction studies involving 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that this compound can interact with specific proteins involved in cancer progression and oxidative stress pathways. Further research is necessary to elucidate the exact mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Methyl-3-(4-methoxyphenyl)isoxazole-4-carboxylic acidC12H11N1O4C_{12}H_{11}N_{1}O_{4}Contains a methoxy group; studied for antitumor activity .
3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydroisoxazole-5-carboxylic acidC17H15N1O3C_{17}H_{15}N_{1}O_{3}Features a biphenyl substituent; potential for diverse biological activities.
5-Methylisoxazole-4-carboxylic acidC6H7N1O3C_{6}H_{7}N_{1}O_{3}Simpler structure; used in various synthetic applications .

Uniqueness

The uniqueness of 5-Methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid lies in its complex trimethoxyphenyl substituent that potentially enhances its solubility and biological activity compared to simpler isoxazole derivatives. This structural feature may contribute to its effectiveness as an anticancer agent and its antioxidant properties.

Cyclocondensation Approaches for Isoxazole Ring Formation

The isoxazole ring in 5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is typically constructed via [3+2] cycloaddition reactions between nitrile oxides and acetylenic or enolic dipolarophiles. A critical advancement involves using hydroxylamine sulfate instead of hydroxylamine hydrochloride to minimize byproduct formation during the cyclization of ethyl ethoxymethyleneacetoacetate. This substitution reduces the generation of constitutional isomers such as ethyl-3-methylisoxazole-4-carboxylate from 10.4% to below 0.1%.

Microwave-assisted cyclocondensation in aqueous media has emerged as a green chemistry approach, achieving >85% yield while eliminating organic solvents. The reaction proceeds via in situ generation of nitrile oxides from hydroxamic acid derivatives, which subsequently react with acetylene equivalents under controlled pH conditions. Temperature gradients during this process significantly impact regioselectivity, with optimal results observed at 60–80°C.

Table 1: Comparison of Cyclocondensation Methods

MethodReagentsTemperature (°C)Yield (%)Isomeric Impurity (%)
Hydroxylamine sulfateEthylacetoacetate, NaOAc0–10920.1
MicrowaveHydroxamic acid, Cu catalyst60–80880.05
ClassicalHydrazide, LiAlH₄25–55751.2

Regioselective Functionalization of the Trimethoxyphenyl Substituent

Installing the 3,4,5-trimethoxyphenyl group at the C3 position of the isoxazole ring requires careful control of electronic and steric factors. Directed ortho-metalation strategies using lithium hexamethyldisilazide (LiHMDS) enable selective substitution at the para position relative to existing methoxy groups. This method avoids the use of protecting groups by leveraging the inherent directing effects of methoxy substituents, achieving >90% regioselectivity in model systems.

Solvent polarity plays a pivotal role in trimethoxyphenyl orientation during coupling reactions. Non-polar solvents like toluene favor axial alignment of methoxy groups, reducing steric hindrance during Ullmann-type couplings. By contrast, polar aprotic solvents such as dimethylacetamide promote equatorial arrangements, which are less favorable for nucleophilic aromatic substitution. Recent advances employ phase-transfer catalysts to mediate these interactions, enabling room-temperature functionalization with 78% efficiency.

Key optimization parameters include:

  • Catalyst loading: 5 mol% CuI maximizes cross-coupling yield while minimizing homo-coupling byproducts.
  • Substituent order: Sequential methoxylation (para → meta → ortho) prevents steric clashes during ring formation.
  • Protecting groups: Temporary silyl ether protection of phenolic hydroxyl groups improves solubility in non-polar media.

Carboxylic Acid Protection-Deprotection Strategies in Multi-Step Syntheses

The carboxylic acid moiety at C4 requires protection during reactions involving nucleophilic reagents or elevated temperatures. Methyl ester protection via Fischer esterification using methanol/H₂SO₄ provides robust stability under basic conditions, with >95% recovery after six synthetic steps. Alternative approaches employ tert-butyl esters formed using di-tert-butyl dicarbonate, which offer superior compatibility with Grignard reagents but require acidic deprotection (HCl/EtOAc).

A novel two-stage deprotection protocol achieves near-quantitative recovery of the carboxylic acid:

  • Initial cleavage: Hydrolysis of methyl esters using 6N HCl at 60°C for 12 hours.
  • Purification: Crystallization from toluene/acetic acid (3:1 v/v) removes residual ester byproducts, yielding 99.8% pure acid.

Table 2: Protection-Deprotection Efficiency

Protecting GroupFormation ReagentDeprotection ConditionsAcid Recovery (%)
Methyl esterMeOH/H₂SO₄6N HCl, 60°C, 12h98.5
tert-Butyl esterBoc₂O, DMAP4N HCl/EtOAc, 25°C, 2h91.2
Benzyl esterBnBr, K₂CO₃H₂/Pd-C, EtOH88.7

Strategic timing of deprotection prevents side reactions during subsequent functionalization. For example, retaining the methyl ester during trimethoxyphenyl coupling avoids decarboxylation at temperatures above 80°C. Post-coupling saponification with aqueous NaOH (2M) then cleanly generates the free carboxylic acid without degrading methoxy groups.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

293.08993720 g/mol

Monoisotopic Mass

293.08993720 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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